3,5-Isoxazoledicarboxamide
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Overview
Description
Isoxazole-3,5-dicarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of the isoxazole ring in various natural products and pharmaceuticals underscores its significance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole-3,5-dicarboxamide can be synthesized through various methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions to yield 3,5-isoxazole esters . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact . For example, the use of Cu(I) or Ru(II) catalysts in (3 + 2) cycloaddition reactions has been explored, but alternative metal-free methods are preferred due to their eco-friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isoxazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of dihydroisoxazoles.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, nitroacetic esters, and various catalysts like Cu(I) and Ru(II) . Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other functionalized derivatives .
Scientific Research Applications
Isoxazole-3,5-dicarboxamide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of isoxazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isothiazole derivatives
Uniqueness
Isoxazole-3,5-dicarboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
873962-83-5 |
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Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
1,2-oxazole-3,5-dicarboxamide |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H,(H2,6,9)(H2,7,10) |
InChI Key |
QXMFLVHGOUBIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)N |
Origin of Product |
United States |
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